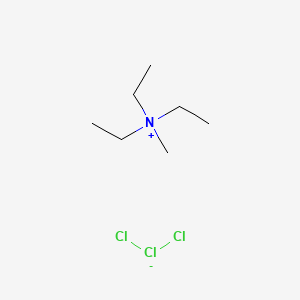![molecular formula C17H22Cl2NPPd B6288683 [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride CAS No. 85719-56-8](/img/structure/B6288683.png)
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride is a coordination complex that features palladium as the central metal atom. This compound is known for its application in various catalytic processes, particularly in organic synthesis. It is a light yellow to brown powder or crystal and is sensitive to moisture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride typically involves the reaction of palladium(II) chloride with (2-Dimethylamino)propyldiphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange can be facilitated by using various phosphines, amines, or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium(0) species .
Aplicaciones Científicas De Investigación
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride is widely used in scientific research due to its catalytic properties. Some of its applications include:
Biology: The compound is studied for its potential in bioconjugation and the development of bioactive molecules.
Medicine: Research is ongoing into its use in drug synthesis and the development of new pharmaceuticals.
Industry: It is employed in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride exerts its catalytic effects involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The molecular targets include organic molecules with reactive functional groups, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic processes. Similar compounds include:
Palladium(II) acetate: Another palladium complex used in catalysis but with different ligand properties.
Palladium(II) chloride: A simpler palladium complex that lacks the specific ligand environment of this compound.
[(Triphenylphosphine)palladium(II) chloride]: A related compound with triphenylphosphine ligands, offering different catalytic properties.
These comparisons highlight the unique aspects of this compound, particularly its ligand structure, which influences its reactivity and applications.
Propiedades
IUPAC Name |
1-diphenylphosphanyl-N,N-dimethylpropan-2-amine;palladium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NP.2ClH.Pd/c1-15(18(2)3)14-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;;;/h4-13,15H,14H2,1-3H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNZHLBSYLLCRW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.[Cl-].[Cl-].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2NPPd |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)


![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6288651.png)
![3-(2,6-dibromoanilino)-4-[[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288669.png)
![Calix[8]quinone](/img/structure/B6288685.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6288690.png)

![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
